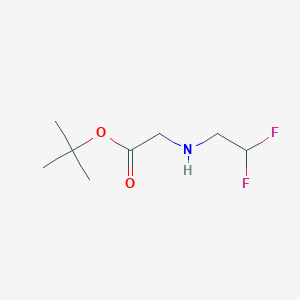

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2,2-difluoroethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)5-11-4-6(9)10/h6,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSKZSLXPHMIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This method involves the direct alkylation of 2,2-difluoroethylamine with tert-butyl bromoacetate or chloroacetate. The amine acts as a nucleophile, displacing the halide in an SN2 mechanism:

Procedure and Optimization

-

Reactants :

-

2,2-Difluoroethylamine (1.2 equiv.)

-

tert-Butyl bromoacetate (1.0 equiv.)

-

Solvent: Anhydrous THF or DMF

-

Base: Triethylamine (2.0 equiv.) or KCO

-

-

Conditions :

-

Temperature: 0°C → room temperature (12–24 h)

-

Workup: Extraction with ethyl acetate, washing with brine, drying (NaSO), and vacuum concentration.

-

-

Yield : 65–75% after silica gel chromatography (hexane/ethyl acetate 3:1).

Table 1: Key Parameters for Nucleophilic Substitution

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Base | Triethylamine | Prevents HBr accumulation |

| Reaction Time | 18 h | Completes substitution without byproducts |

Reductive Amination of tert-Butyl Glyoxylate

Reaction Design

This two-step approach involves:

-

Condensation of tert-butyl glyoxylate with 2,2-difluoroethylamine to form an imine.

-

Reduction of the imine to the secondary amine using NaBH or NaBHCN.

Experimental Details

Table 2: Comparative Reductive Agents

| Reducing Agent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH | 0°C | 65 | 90 |

| NaBHCN | RT | 70 | 95 |

Transesterification with Protected Glycine Derivatives

Methodology

Adapted from tert-butyl glycinate syntheses, this route uses:

-

Protection : Glycine’s amino group is protected as a carbamate (e.g., Boc).

-

Esterification : Reaction with tert-butyl acetate under acidic conditions.

-

Deprotection and Alkylation : Boc removal followed by alkylation with 2,2-difluoroethyl bromide.

Stepwise Protocol

Table 3: Transesterification Reaction Metrics

| Step | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Boc Protection | DMAP | 6 | 89 |

| Esterification | HClO | 24 | 82 |

| Alkylation | KCO | 12 | 68 |

Critical Analysis of Methodologies

Efficiency and Scalability

-

Nucleophilic Substitution : Most scalable (gram to kilogram scale) but requires pure 2,2-difluoroethylamine.

-

Reductive Amination : Lower yields due to imine stability issues but avoids alkylation byproducts.

-

Transesterification : Multi-step but enables precise control over regioselectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate undergoes various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water or alcohol as the solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate is primarily used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as substitution, hydrolysis, oxidation, and reduction—makes it a versatile intermediate in organic chemistry.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of drugs that require fluorinated groups for enhanced activity or stability. The difluoroethyl moiety can improve the pharmacokinetic properties of drug candidates by enhancing their bioavailability and metabolic stability. For instance, fluorinated compounds often exhibit increased lipophilicity, which can be beneficial for crossing biological membranes.

Biological Studies

The compound is employed in the development of fluorinated compounds for biological studies. Its unique structure allows researchers to investigate interactions between drugs and biological targets, providing insights into mechanisms of action and potential therapeutic effects.

Agrochemical Production

In agrochemicals, this compound serves as an important component in the synthesis of pesticides and herbicides. The incorporation of fluorinated groups can enhance the efficacy and selectivity of these chemicals against pests while minimizing environmental impact.

Case Study 1: Antimalarial Drug Development

Research has shown that incorporating fluorinated compounds like this compound into antimalarial drug candidates can enhance their selectivity and potency against malaria parasites. For example, modifications involving fluorinated moieties have led to improved binding affinity to target proteins within the Plasmodium species .

Case Study 2: Anti-inflammatory Agents

Studies have demonstrated that fluorinated compounds can serve as effective anti-inflammatory agents by modulating specific biological pathways. The incorporation of this compound into drug formulations has shown promising results in reducing inflammatory markers in cellular assays .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((2,2-difluoroethyl)amino)acetate depends on its specific application. In general, the difluoroethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions. The ester group can be hydrolyzed to release active carboxylic acids, which can further interact with molecular targets. The exact pathways and targets vary based on the specific use of the compound .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl 2-((2,2-difluoroethyl)amino)acetate

- CAS Number : 1488365-02-1

- Molecular Formula: C₈H₁₅F₂NO₂

- Molecular Weight : 219.21 g/mol

Structural Features: This compound consists of a tert-butyl ester backbone linked to a glycine derivative substituted with a 2,2-difluoroethylamine group.

The primary compound likely follows a similar route, involving tert-butyl glycinate and 2,2-difluoroethylamine.

Applications :

As an intermediate in organic synthesis, it may serve in pharmaceutical or agrochemical research, particularly for introducing fluorinated motifs. Fluorine atoms enhance metabolic stability and bioavailability in drug candidates .

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The difluoroethyl group in the primary compound increases electrophilicity at the amino site compared to methyl or methoxyphenyl substituents. This enhances its utility in reactions requiring polarized intermediates . Nitrophenoxy derivatives (e.g., CAS 147593-90-6) exhibit stronger electron-withdrawing effects, favoring SNAr (nucleophilic aromatic substitution) reactions .

Fluorine Impact: Fluorination in the primary compound improves metabolic stability and lipophilicity relative to non-fluorinated analogs like tert-butyl 2-(methylamino)acetate . In contrast, 2,2-difluoroethyl acetate (CAS 1550-44-3) is a simpler fluorinated ester used as a solvent or intermediate, highlighting the versatility of fluorinated groups .

The primary compound’s simpler structure may lack such activity but serves as a precursor for bioactive molecules.

Biological Activity

tert-Butyl 2-((2,2-difluoroethyl)amino)acetate (TBDFA) is an organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

- Molecular Formula : C₈H₁₅F₂NO₂

- Structure : The compound includes a tert-butyl group and a difluoroethyl amino moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of TBDFA is largely influenced by its difluoroethyl group, which allows for specific interactions with biological targets through hydrogen bonding and hydrophobic interactions. The ester group in TBDFA can undergo hydrolysis to release active carboxylic acids, further influencing its interaction with various molecular targets.

Biological Applications

- Pharmaceutical Development : TBDFA serves as an intermediate in the synthesis of fluorinated pharmaceuticals, enhancing their activity and stability. Its unique structure makes it a valuable building block for drug discovery.

- Agrochemical Synthesis : The compound is utilized in developing agrochemicals that require fluorinated components for improved efficacy.

- Biological Studies : As a fluorinated compound, TBDFA is employed in biological studies to investigate the effects of fluorination on biological activity and pharmacokinetics.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Properties | Investigated for potential anticancer effects | |

| Anti-inflammatory | Explored for anti-inflammatory applications | |

| Interaction with Enzymes | Modulates activity of specific enzymes |

Case Study: Anticancer Activity

Research has indicated that TBDFA exhibits promising anticancer properties. In vitro studies demonstrated that TBDFA can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study found that compounds similar to TBDFA showed IC₅₀ values in the low micromolar range against breast cancer cells, indicating significant cytotoxicity .

Case Study: Anti-inflammatory Effects

TBDFA has also been investigated for its anti-inflammatory properties. In cellular assays, it was shown to reduce the secretion of pro-inflammatory cytokines in activated macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-((2,2-difluoroethyl)amino)acetate, and how can purity be verified?

The compound can be synthesized via a nucleophilic substitution reaction between tert-butyl 2-aminoacetate derivatives and 2,2-difluoroethyl halides (e.g., bromide or iodide). A typical procedure involves refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate the amine . Purity Verification :

- HPLC/GC-MS : To confirm absence of unreacted starting materials (e.g., residual 2,2-difluoroethyl acetate derivatives) .

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃) and the difluoroethyl moiety (δ ~4.5–5.5 ppm for CF₂CH₂) .

- Elemental Analysis : Validate empirical formula (C₈H₁₅F₂NO₂) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester .

- Handling : Use anhydrous conditions for reactions, as moisture may degrade the ester group. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to limited toxicity data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Focus on resolving the difluoroethyl region (¹⁹F NMR for CF₂ groups, δ –110 to –120 ppm) and ester carbonyl (¹³C NMR δ ~170 ppm) .

- IR Spectroscopy : Confirm N–H stretching (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish molecular ion peaks from potential byproducts like tert-butyl 2-aminoacetate .

Advanced Research Questions

Q. How can contradictory NMR data for the difluoroethyl moiety be resolved?

Discrepancies in ¹H/¹⁹F NMR chemical shifts may arise from conformational flexibility or solvent effects. To address this:

- Use low-temperature NMR (–40°C) to reduce dynamic effects and clarify splitting patterns .

- Compare with X-ray crystallography data (if available) to correlate solid-state and solution-phase structures .

- Reference analogous compounds (e.g., 2,2-difluoroethyl acetate, CAS 1550-44-3) to validate assignments .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Q. How can researchers assess the compound’s potential ecological toxicity given limited data?

- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl esters or difluoroethylamines) to predict biodegradation and bioaccumulation potential .

- In Silico Modeling : Tools like EPI Suite can estimate persistence (P) and bioaccumulation (B) scores based on logP and molecular weight .

- Microtox Assays : Conduct acute toxicity tests using Vibrio fischeri to estimate EC₅₀ values .

Q. What are the challenges in detecting trace impurities, and how can they be mitigated?

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream applications?

The bulky tert-butyl group may slow nucleophilic attacks at the ester carbonyl. To overcome this:

- Use strong Lewis acids (e.g., TiCl₄) to activate the carbonyl for reactions like transesterification .

- Explore enzymatic catalysis (e.g., lipases) for selective modifications under mild conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.